molecular formula C16H20N2O4 B1336535 (R)-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid CAS No. 269726-83-2

(R)-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid

Cat. No. B1336535
M. Wt: 304.34 g/mol
InChI Key: CYGNMSRSGBBZOE-CYBMUJFWSA-N
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Description

The compound “®-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid” is an amino acid derivative. It contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group . The “R” denotes that it is the R-enantiomer of this compound .


Molecular Structure Analysis

The compound contains a carboxylic acid group, a nitrile group, and a Boc-protected amino group. These functional groups could potentially undergo a variety of chemical reactions .


Chemical Reactions Analysis

The carboxylic acid group could react with bases to form a carboxylate, or with alcohols to form an ester. The nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine. The Boc-protected amino group could be deprotected under acidic conditions .

Scientific Research Applications

Synthesis Applications

  • Asymmetric Hydrogenation : This compound has been utilized in asymmetric hydrogenation, specifically in synthesizing beta-amino acid pharmacophores. A study describes using chiral ferrocenyl ligands and [Rh(COD)Cl]2 for the asymmetric hydrogenation of enamine ester, resulting in amino ester with high enantiomeric excess (Kubryk & Hansen, 2006).

  • Intermediate in Biotin Synthesis : It has been synthesized as a key intermediate in the natural product Biotin, a water-soluble vitamin crucial for the metabolic cycle, particularly in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

  • Neuroexcitant Analog Synthesis : The compound has been used in the enantioselective synthesis of neuroexcitant analogs. This includes the preparation of ATPA, an analog of the neuroexcitant AMPA, using enantiomerically pure glycine derivatives (Pajouhesh et al., 2000).

Chemical Synthesis and Modification

  • N-tert-Butoxycarbonylation of Amines : This compound has been applied in the N-tert-butoxycarbonylation of amines, a crucial step in peptide synthesis. An efficient and environmentally benign catalyst was used for this reaction, demonstrating its utility in organic synthesis (Heydari et al., 2007).

  • Synthesis of Collagen Cross-Links : It has been efficiently synthesized as a key intermediate for the preparation of collagen cross-links, highlighting its significance in biochemical applications (Adamczyk et al., 1999).

Molecular and Crystal Structure Studies

  • Study of Molecular and Crystal Structure : The compound has been analyzed for its molecular and crystal structure, providing insights into the conformation-stabilizing function of weak intermolecular bonding, relevant in understanding peptide interactions (Kozioł et al., 2001).

Polymeric and Material Synthesis

  • Synthesis of Polyacetylenes : This compound has been used in the synthesis of novel amino acid-derived acetylene monomers, leading to the development of polymers with specific properties, relevant in materials science (Gao et al., 2003).

Future Directions

The future directions for this compound would likely depend on its intended use. If it’s being used as a building block in peptide synthesis, future work might involve incorporating it into larger peptide structures and studying their properties .

properties

IUPAC Name

(3R)-4-(3-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-5-4-6-12(7-11)10-17/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGNMSRSGBBZOE-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101149767
Record name (βR)-3-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101149767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid

CAS RN

269726-83-2
Record name (βR)-3-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269726-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-3-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101149767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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